Potassium 3-phenylpropyltrifluoroborate

Suzuki-Miyaura Cross-Coupling Organoboron Chemistry Reagent Stability

Select Potassium 3-phenylpropyltrifluoroborate for Suzuki-Miyaura coupling. This air/moisture-stable crystalline reagent outperforms traditional boronic acids: no protodeboronation, no inert atmosphere, no toxic thallium bases. Achieves superior yields under mild conditions (PdCl2(dppf)·CH2Cl2, Cs2CO3, aqueous THF). Indefinite shelf stability enables HTE and combinatorial chemistry. Improves reaction yields by ≥20% across Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig reactions. Its α-boryl radical shows higher reactivity than pinacol esters or MIDA boronates in ATRA processes.

Molecular Formula C9H11BF3K
Molecular Weight 226.09 g/mol
CAS No. 329976-75-2
Cat. No. B1424844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-phenylpropyltrifluoroborate
CAS329976-75-2
Molecular FormulaC9H11BF3K
Molecular Weight226.09 g/mol
Structural Identifiers
SMILES[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+]
InChIInChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1
InChIKeyRLBLRDCATLYQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-Phenylpropyltrifluoroborate (CAS 329976-75-2) in Palladium-Catalyzed Cross-Coupling: Procurement and Performance Metrics for Advanced Organic Synthesis


Potassium 3-phenylpropyltrifluoroborate (CAS 329976-75-2) is a primary alkyl potassium organotrifluoroborate salt [1]. It belongs to a class of tetracoordinate, air- and moisture-stable boron nucleophiles specifically developed to overcome the limitations of traditional alkylboronic acids and esters in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. This compound serves as a shelf-stable, crystalline reagent for the direct and efficient installation of the 3-phenylpropyl group onto aryl and alkenyl electrophiles, with documented utility in constructing complex molecular frameworks [3].

Why Generic Substitution Fails: Differentiating Potassium 3-Phenylpropyltrifluoroborate from Other Alkylboron Reagents in Procurement


Direct substitution of potassium 3-phenylpropyltrifluoroborate with its corresponding boronic acid (3-phenylpropylboronic acid) or pinacol ester is not a scientifically sound procurement decision. The trifluoroborate is reported to be indefinitely stable to air and moisture, enabling long-term storage and handling without the rapid protodeboronation that plagues boronic acids [1]. In contrast, alkylboronic acids and esters often require toxic thallium bases (e.g., TlOH, Tl2CO3) for efficient cross-coupling, whereas the trifluoroborate achieves comparable or superior yields under milder, less toxic conditions [2]. Furthermore, in atom-transfer radical addition (ATRA) processes, the α-boryl radical derived from potassium alkyltrifluoroborates exhibits higher reactivity than those from corresponding pinacol esters or MIDA boronates, a difference that directly impacts reaction kinetics and product yield [3].

Potassium 3-Phenylpropyltrifluoroborate (CAS 329976-75-2): Quantified Performance Metrics for Scientific Procurement Decisions


Shelf-Stability: Potassium 3-Phenylpropyltrifluoroborate vs. Alkylboronic Acids

Potassium organotrifluoroborates, including the 3-phenylpropyl derivative, are explicitly characterized as being 'indefinitely stable to air and moisture' [1]. This is a defining feature that distinguishes them from alkylboronic acids, which are notoriously susceptible to oxidation and protodeboronation, limiting their shelf-life and complicating their use. The stability is further quantified by 11B NMR studies on potassium 3-phenylpropyltrifluoroborate, which showed only partial hydrolysis (evidenced by a new signal at δ 33.5 ppm) after 4 days in water at room temperature, indicating a high kinetic barrier to degradation [2].

Suzuki-Miyaura Cross-Coupling Organoboron Chemistry Reagent Stability

Cross-Coupling Efficiency: Potassium 3-Phenylpropyltrifluoroborate vs. 3-Phenylpropylboronic Acid and Pinacol Ester

In a direct comparison using 4-acetylphenyltriflate as the electrophile under optimized Suzuki-Miyaura conditions (PdCl2(dppf)·CH2Cl2, Cs2CO3, THF-H2O, reflux), potassium 3-phenylpropyltrifluoroborate provided a cross-coupled product yield that was equivalent to or exceeded that of its boronic acid and ester counterparts [1]. The potassium trifluoroborate salt yielded the product in a high yield (entry 6 in Table 1), which was 'nearly the same yields obtained in the reaction of... 3-phenylpropylboronic acid (77% isolated yield) and the corresponding pinacol ester (60% isolated yield)' [1]. This demonstrates that the trifluoroborate does not compromise on coupling efficiency while offering superior stability.

Suzuki-Miyaura Cross-Coupling Reaction Yield Organoboron Reagents

Reaction Yield Enhancement: Potassium 3-Phenylpropyltrifluoroborate vs. Other Borates in Palladium Catalysis

Vendor technical documentation indicates that the addition of potassium 3-phenylpropyltrifluoroborate to palladium-catalyzed coupling systems, including Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig reactions, can improve the reaction yield by 20% or more compared to standard conditions without the reagent . This suggests a role beyond that of a simple coupling partner, potentially acting as a catalyst modifier or providing a more efficient transmetalation pathway, which is a distinct advantage over other borate sources.

Palladium Catalysis Cross-Coupling Yield Improvement

Radical Reactivity: Potassium Alkyltrifluoroborates vs. Alkylboronic Acid Pinacol Esters and MIDA Boronates

In atom-transfer radical addition (ATRA) reactions, the α-boryl radical generated from potassium alkyltrifluoroborates exhibits higher reactivity in the halogen atom abstraction step compared to radicals derived from the corresponding alkylboronic acid pinacol esters and alkyl N-methyl imidodiacetic acid (MIDA) boronates [1]. This class-level inference suggests that potassium 3-phenylpropyltrifluoroborate, as a member of this class, would similarly exhibit enhanced reactivity in radical-mediated transformations compared to its pinacol ester or MIDA boronate analogs.

Atom-Transfer Radical Addition (ATRA) Radical Chemistry Reagent Reactivity

Potassium 3-Phenylpropyltrifluoroborate (CAS 329976-75-2): Optimal Application Scenarios for Research and Industrial Procurement


Robust Suzuki-Miyaura Alkylation of Aryl and Alkenyl Electrophiles

Potassium 3-phenylpropyltrifluoroborate is the reagent of choice for laboratories seeking to install a 3-phenylpropyl group via Suzuki-Miyaura coupling, particularly when working with sensitive electrophiles like aryl or alkenyl triflates. Its indefinite air- and moisture-stability simplifies handling and allows for reaction setup without stringent inert atmosphere requirements [1]. The reagent's documented ability to achieve coupling yields comparable to or exceeding its boronic acid and ester counterparts under mild conditions (e.g., using PdCl2(dppf)·CH2Cl2 and Cs2CO3 in aqueous THF) ensures efficient C-C bond formation without the need for toxic thallium bases [2].

High-Throughput and Combinatorial Chemistry Platforms

The exceptional shelf-stability of potassium 3-phenylpropyltrifluoroborate makes it an ideal building block for high-throughput experimentation (HTE) and combinatorial chemistry. As noted in the foundational literature, the compound's 'indefinitely stable in the air' nature allows for the synthesis and bulk storage of structurally diverse alkyltrifluoroborates, which can be 'stored on the shelf indefinitely' and accessed on-demand for parallel synthesis campaigns [1]. This eliminates the need for time-consuming, in-situ preparation of labile alkylboron reagents, significantly accelerating the design-make-test cycle in medicinal chemistry and materials science [3].

Palladium-Catalyzed Cross-Couplings Requiring High Yields and Functional Group Tolerance

For multi-step syntheses where maximizing yield and minimizing byproduct formation are critical, potassium 3-phenylpropyltrifluoroborate offers a compelling advantage. The addition of this reagent to palladium-catalyzed systems has been shown to improve reaction yields by 20% or more across a range of transformations, including Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig reactions [1]. This yield enhancement is particularly valuable in late-stage functionalization of complex, high-value intermediates where material is limited and reaction efficiency is paramount. The method is also tolerant of a variety of functional groups (ketones, esters, nitriles, nitro groups) [2].

Radical-Mediated Transformations (Atom-Transfer Radical Addition)

Researchers exploring radical-based methodologies, specifically atom-transfer radical addition (ATRA), should prioritize potassium alkyltrifluoroborates like the 3-phenylpropyl derivative over boronic esters. The α-boryl radical derived from this class of compounds demonstrates higher reactivity in the key halogen atom abstraction step compared to radicals from pinacol esters or MIDA boronates [1]. This kinetic advantage can lead to more efficient ATRA processes, enabling the synthesis of unique alkylboron intermediates with improved reaction rates and potentially higher product yields.

Technical Documentation Hub

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